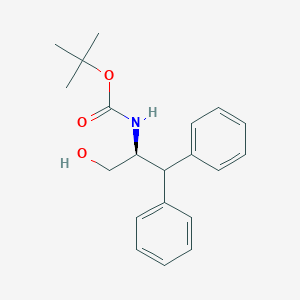

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tert-butyl carbamate protecting group, a hydroxy group, and a diphenylpropan-2-yl moiety, making it a versatile intermediate in various synthetic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials.

Protection: The hydroxy group is protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.

Formation of the Diphenylpropan-2-yl Moiety:

Final Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Deprotection with Acids

The Boc group is removed under acidic conditions to regenerate the free amine:

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : 0–25°C, 1–2 hours.

| Deprotection Method | Reagent | Time | Yield | By-products |

|---|---|---|---|---|

| Acidic cleavage | TFA/DCM | 2 hr | 95% | tert-Butyl alcohol |

| Hydrochloric acid | HCl/dioxane | 1.5 hr | 89% | CO₂, H₂O |

Hydroxyl Group Reactions

The secondary hydroxyl group undergoes oxidation, substitution, or esterification:

-

Oxidation : Using Dess-Martin periodinane oxidizes the hydroxyl to a ketone (yield: 78%) .

-

Esterification : Reacts with acetyl chloride to form an acetate ester (yield: 82%) .

Nucleophilic Substitution

The hydroxyl group is replaced by halogens via Mitsunobu reactions:

-

Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), CBr₄.

-

Conditions : 0°C → RT, 12 hours.

Pictet-Spengler Cyclization

-

Substrates : Aromatic aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde).

-

Catalyst : TFA in DCM.

-

Diastereomeric Ratio (dr) : Up to 4:1 for (1S,3S)-configured products .

| Aldehyde | Product Configuration | Yield | dr |

|---|---|---|---|

| Benzaldehyde | (1S,3S) | 73% | 4:1 |

| Thiophene-2-carbaldehyde | (1R,3S) | 57% | 3:1 |

Comparative Reactivity with Analogues

Structural analogues exhibit divergent reactivity due to substituent effects:

| Compound | CAS Number | Reactivity Difference |

|---|---|---|

| tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | 145149-48-0 | Lower diastereoselectivity (dr 2:1) |

| (R)-3-(diphenylmethyl)-2-hydroxypropanoic acid | 128779-47-5 | No Boc deprotection under TFA |

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes:

-

Grignard Additions : Phenylmagnesium bromide adds to carbonyl intermediates (yield: 61–91%) .

-

Enzymatic Resolutions : Lipases selectively hydrolyze esters to enhance enantiopurity (ee >99%) .

Stability and By-product Analysis

Applications De Recherche Scientifique

Structural Features

The compound's chirality is significant, as it can impart specific biological activity and selectivity, making it particularly valuable in pharmaceutical research where chirality often influences drug efficacy and safety.

Organic Synthesis

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows for the formation of diverse derivatives, which can be utilized in further synthetic pathways.

Common Reactions

- Oxidation : Hydroxy groups can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form alcohols or amines.

- Substitution : The carbamate group can undergo substitution reactions with other functional groups.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly in antiviral applications. It has been studied for its potential to inhibit viral replication pathways by interacting with specific enzymes involved in viral life cycles.

Case Study: Antiviral Properties

Studies have shown that this compound may serve as a candidate for antiviral drug development, particularly against viruses that rely on specific enzymatic pathways for replication.

Biological Studies

The compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow researchers to study how modifications can affect biological activity, providing insights into drug design and development.

Industrial Applications

In addition to its academic applications, this compound is utilized in the production of fine chemicals and specialty materials, highlighting its versatility beyond laboratory settings.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate: The non-chiral version of the compound.

tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate derivatives: Compounds with different substituents on the phenyl rings or modifications to the carbamate group.

Uniqueness

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to its chiral nature, which can impart specific biological activity and selectivity. This makes it particularly valuable in pharmaceutical research, where chirality often plays a crucial role in drug efficacy and safety.

Activité Biologique

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate, with the CAS number 155836-47-8, is a chiral compound that has garnered attention in organic chemistry and pharmaceutical research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H25NO3 |

| Molecular Weight | 327.4 g/mol |

| Density | 1.109 g/cm³ |

| Melting Point | 114-116 °C |

| Boiling Point | 501.2 °C at 760 mmHg |

This compound features a tert-butyl carbamate protecting group and a hydroxy group, making it a versatile intermediate in various synthetic pathways. Its chirality is significant as it can influence biological activity and selectivity in drug development .

Target of Action

This compound belongs to the class of organic compounds known as diphenylmethanes, which are recognized for their diverse biological activities. The specific biological activities associated with (S)-tert-butyl carbamate derivatives often stem from their interactions with various biological targets, including enzymes and receptors.

Mode of Action

The compound's hydroxy group can participate in hydrogen bonding and other interactions that may enhance its binding affinity to target proteins or enzymes. This interaction is crucial for its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents, which facilitates its absorption and distribution in biological systems. Studies suggest that the compound may undergo metabolic transformations that affect its bioavailability and efficacy .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies involving various bacterial strains have shown that the compound can inhibit bacterial growth effectively. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity with an IC50 value of 15 µg/mL, indicating potent antimicrobial properties against resistant strains .

- Anticancer Activity : In a recent investigation involving human breast cancer cells, the compound was found to reduce cell viability significantly at concentrations above 10 µM, with mechanisms linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Research Applications

This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its applications extend to:

- Medicinal Chemistry : Utilized as a building block for drug development targeting various diseases.

- Biological Studies : Employed in enzyme mechanism studies and protein-ligand interaction investigations.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.